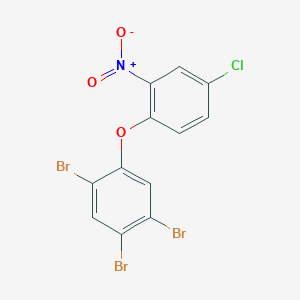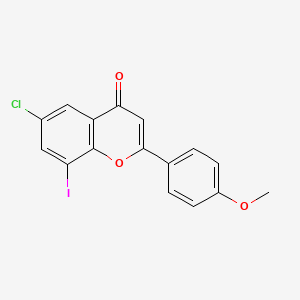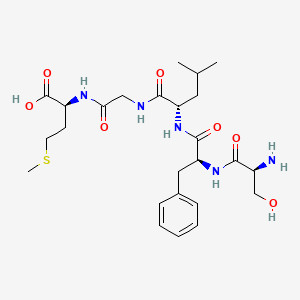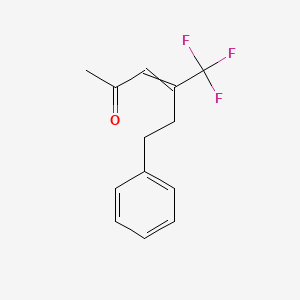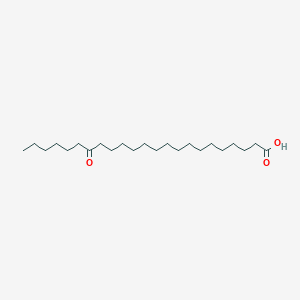
17-Oxotricosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Oxotricosanoic acid is a long-chain fatty acid with the molecular formula C23H44O3 It is a derivative of tricosanoic acid, characterized by the presence of a keto group at the 17th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-oxotricosanoic acid typically involves the oxidation of tricosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the 17th carbon to a keto group.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective oxidation. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 17-Oxotricosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.
Major Products:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 17-hydroxytricosanoic acid.
Substitution: Formation of various substituted tricosanoic acid derivatives.
Aplicaciones Científicas De Investigación
17-Oxotricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 17-oxotricosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto group allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Tricosanoic Acid: The parent compound, lacking the keto group at the 17th position.
14-Oxotricosanoic Acid: Another derivative with a keto group at the 14th carbon position.
15-Oxotricosanoic Acid: Similar structure with the keto group at the 15th carbon position.
Uniqueness: 17-Oxotricosanoic acid is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to other oxotricosanoic acid derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
821805-10-1 |
|---|---|
Fórmula molecular |
C23H44O3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
17-oxotricosanoic acid |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26) |
Clave InChI |
WUWFEFUPTVCEDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
